N,N-Dimethyloxepine-2-carboxamide
Description
N,N-Dimethyloxepine-2-carboxamide is a heterocyclic compound featuring a seven-membered oxepine ring (C₆H₁₀O) with a carboxamide group at the 2-position. The amide nitrogen is substituted with two methyl groups, conferring distinct steric and electronic properties. The oxepine ring, an oxygen-containing cyclic ether, introduces moderate ring strain and conformational flexibility compared to smaller rings like furan or pyran.
Properties
CAS No. |
832111-16-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N,N-dimethyloxepine-2-carboxamide |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)8-6-4-3-5-7-12-8/h3-7H,1-2H3 |
InChI Key |
CLYGGGHZOWPOOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyloxepine-2-carboxamide typically involves the amidation of oxepine-2-carboxylic acid with dimethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and purity . Common reagents used in this process include coupling agents like N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) .
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyloxepine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
N,N-Dimethyloxepine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyloxepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Hypothetical Physicochemical Properties*
*Data inferred from structural features and referenced compounds.
Research Findings and Implications
- Synthetic Utility : The dimethylcarboxamide group aligns with strategies for stabilizing intermediates in peptide synthesis, as demonstrated in Kent’s work on chemical protein synthesis . However, the oxepine ring’s flexibility could introduce challenges in stereochemical control.
- Biological Activity: While benzathine benzylpenicillin’s β-lactam core is critical for penicillin-binding protein inhibition, the oxepine analog lacks this mechanism. Its applications may instead lie in targeting non-enzymatic pathways or as a prodrug carrier .
- Material Science : The oxepine ring’s conformational adaptability could make it a candidate for designing stimuli-responsive polymers, leveraging ring-opening polymerization techniques similar to those used for NCAs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
